molecular formula C8H16N2 B3110335 (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 179457-89-7

(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3110335
CAS No.: 179457-89-7
M. Wt: 140.23 g/mol
InChI Key: ZUILOGVUGKBLHW-YUMQZZPRSA-N
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Description

(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine, involves several steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives with alkynyl groups.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling reactions.

    Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazoles.

    Cyclization Catalyzed by Gold: Pyrazoles undergo cyclization catalyzed by gold to form the desired structure.

    Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

(3S,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILOGVUGKBLHW-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2CCC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine

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